molecular formula C20H19N3O3S B2559772 2-((3-allyl-4-oxo-3,4-dihydroquinazolin-2-yl)thio)-N-(4-methoxyphenyl)acetamide CAS No. 302583-57-9

2-((3-allyl-4-oxo-3,4-dihydroquinazolin-2-yl)thio)-N-(4-methoxyphenyl)acetamide

Cat. No.: B2559772
CAS No.: 302583-57-9
M. Wt: 381.45
InChI Key: UBLXKJWXGCELHN-UHFFFAOYSA-N
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Description

2-((3-allyl-4-oxo-3,4-dihydroquinazolin-2-yl)thio)-N-(4-methoxyphenyl)acetamide is a complex organic compound belonging to the quinazolinone derivatives family Quinazolinones are known for their diverse biological activities, including antiviral, antibacterial, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3-allyl-4-oxo-3,4-dihydroquinazolin-2-yl)thio)-N-(4-methoxyphenyl)acetamide typically involves multiple steps. One common approach is the reaction of 3-allyl-4-oxo-3,4-dihydroquinazoline-2-thiol with N-(4-methoxyphenyl)chloroacetamide under suitable conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and scalability. The use of automated systems for precise control of reaction parameters, such as temperature and reaction time, can optimize yield and purity. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, are often employed to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The allyl group can be oxidized to form an aldehyde or carboxylic acid.

  • Reduction: : The quinazolinone ring can be reduced to form dihydroquinazolines.

  • Substitution: : The methoxy group on the phenyl ring can be substituted with other functional groups.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.

  • Substitution: : Nucleophiles such as alkyl halides or alcohols can be used for substitution reactions.

Major Products Formed

  • Oxidation: : Allyl alcohol, allyl aldehyde, and allyl carboxylic acid.

  • Reduction: : Dihydroquinazoline derivatives.

  • Substitution: : Various substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its reactivity with various reagents makes it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound has been studied for its potential antibacterial and antiviral properties. It has shown promise in inhibiting the growth of certain bacteria and viruses, making it a candidate for further drug development.

Medicine

The compound's potential medicinal applications include its use as an antitumor agent. Studies have indicated that it can induce apoptosis in cancer cells, suggesting its use in chemotherapy.

Industry

In the industrial sector, this compound can be used in the production of pharmaceuticals and agrochemicals. Its ability to act as a precursor for more complex molecules makes it valuable in the synthesis of active pharmaceutical ingredients (APIs) and pesticides.

Mechanism of Action

The mechanism by which 2-((3-allyl-4-oxo-3,4-dihydroquinazolin-2-yl)thio)-N-(4-methoxyphenyl)acetamide exerts its effects involves interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the inhibition of their activity. The exact molecular pathways involved depend on the specific biological context, but common targets include DNA replication enzymes and cell signaling proteins.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-Substituted-4-oxo-3,4-dihydroquinazolin-2-yl)-2,3-dihydrophthalazine-1,4-diones: : These compounds are structurally similar and have been studied for their anti-HIV and antibacterial activities.

  • 2-(4-oxo-3,4-dihydroquinazolin-2-yl)-N-arylbenzamides: : These compounds have been synthesized using similar methods and evaluated for their antifungal properties.

Uniqueness

2-((3-allyl-4-oxo-3,4-dihydroquinazolin-2-yl)thio)-N-(4-methoxyphenyl)acetamide stands out due to its unique combination of functional groups, which contribute to its diverse reactivity and potential applications. Its ability to undergo various chemical transformations and its biological activity make it a valuable compound in scientific research and industry.

Properties

IUPAC Name

N-(4-methoxyphenyl)-2-(4-oxo-3-prop-2-enylquinazolin-2-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O3S/c1-3-12-23-19(25)16-6-4-5-7-17(16)22-20(23)27-13-18(24)21-14-8-10-15(26-2)11-9-14/h3-11H,1,12-13H2,2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBLXKJWXGCELHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CSC2=NC3=CC=CC=C3C(=O)N2CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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